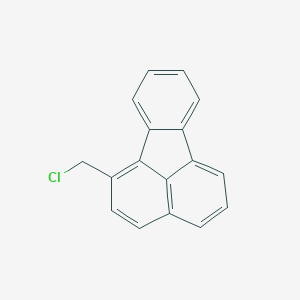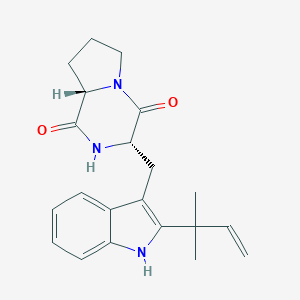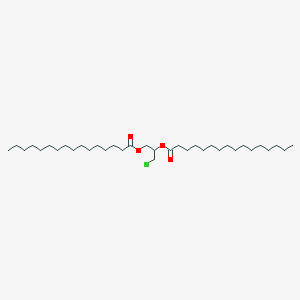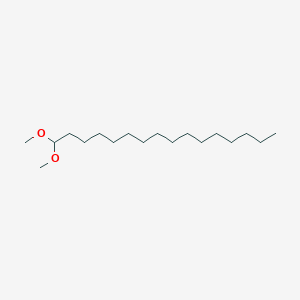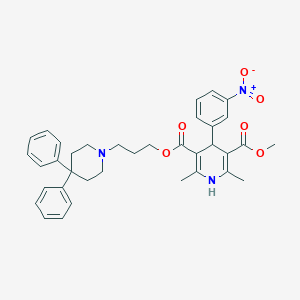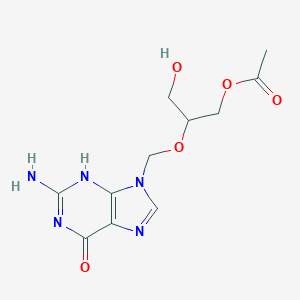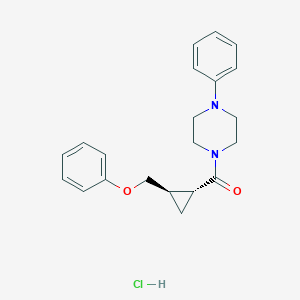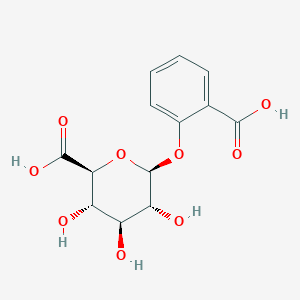
1-Salicylate glucuronide
Overview
Description
1-Salicylate Glucuronide: is a β-D-glucosiduronic acid that is the glucuronide conjugate of salicylic acid . It is a metabolite of salicylic acid and aspirin, formed primarily by the UDP-glucuronosyltransferase isoform UGT1A9 . This compound plays a significant role in the metabolism of salicylic acid, aiding in its excretion from the body.
Mechanism of Action
Target of Action
1-Salicylate glucuronide is a metabolite of salicylic acid and aspirin . It is formed from salicylic acid primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT1A9 but also by a variety of other UGT isoforms . The primary targets of this compound are these UGT isoforms, particularly UGT1A9 .
Mode of Action
The mode of action of this compound involves its interaction with the UGT isoforms. The compound is formed from salicylic acid primarily by the UGT isoform UGT1A9 . This interaction results in the glucuronidation of salicylic acid, a key step in the metabolism and excretion of this compound .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the glucuronidation pathway . This pathway is crucial for the metabolism and excretion of a wide range of substances, including salicylic acid . The glucuronidation of salicylic acid by UGT isoforms, particularly UGT1A9, results in the formation of this compound .
Pharmacokinetics
The pharmacokinetics of this compound involve its formation from salicylic acid by the action of UGT isoforms . The rate of formation of this compound is influenced by the activity of these enzymes . Once formed, this compound can be excreted from the body, aiding in the removal of salicylic acid .
Result of Action
The primary result of the action of this compound is the metabolism and excretion of salicylic acid . By facilitating the glucuronidation of salicylic acid, this compound aids in the removal of this compound from the body .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the activity of UGT isoforms, which are crucial for the formation of this compound, can be affected by factors such as pH and the presence of other substances . Additionally, the excretion of this compound can be influenced by factors such as urinary pH and flow rate .
Biochemical Analysis
Biochemical Properties
1-Salicylate glucuronide interacts with various enzymes and proteins in the body. It is a product of the glucuronidation process, which involves the enzyme UDP glucuonyltransferase . This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 1-salicylate, forming this compound .
Cellular Effects
The cellular effects of this compound are primarily related to its role in detoxification and excretion. By converting 1-salicylate into a more water-soluble form, this compound facilitates the removal of this compound from the body, thereby reducing its potential toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its formation through the process of glucuronidation. This process is catalyzed by the enzyme UDP glucuonyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to 1-salicylate .
Temporal Effects in Laboratory Settings
It is known that the glucuronidation process, which produces this compound, is a major pathway for the metabolism and elimination of many drugs and xenobiotics .
Metabolic Pathways
This compound is involved in the glucuronidation pathway, a major phase II metabolic pathway. This pathway involves the addition of glucuronic acid to a substrate, which increases the substrate’s water solubility and facilitates its excretion .
Transport and Distribution
This compound, due to its water-soluble nature, is likely to be distributed in the body’s aqueous compartments. It is excreted from the body primarily through the kidneys .
Subcellular Localization
The glucuronidation process that produces this compound occurs in the endoplasmic reticulum of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Salicylate Glucuronide is synthesized through the glucuronidation of salicylic acid. This process involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to salicylic acid by UDP-glucuronosyltransferase enzymes . The reaction typically occurs in the liver, where these enzymes are abundant.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UDP-glucuronosyltransferase enzymes to catalyze the glucuronidation reaction. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as pH, temperature, and enzyme concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Salicylate Glucuronide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to salicylic acid.
Substitution: It can undergo substitution reactions where the glucuronide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized metabolites of salicylic acid.
Reduction: Salicylic acid.
Substitution: Derivatives of salicylic acid with different functional groups.
Scientific Research Applications
1-Salicylate Glucuronide has several scientific research applications:
Chemistry: It is used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: It serves as a biomarker for the metabolism of salicylic acid and aspirin in biological studies.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of salicylic acid and related drugs.
Industry: It is utilized in the development of drug formulations and in the production of salicylic acid derivatives
Comparison with Similar Compounds
Salicylic Acid Glucuronide: Another glucuronide conjugate of salicylic acid.
Acetylsalicylic Acid Glucuronide: The glucuronide conjugate of acetylsalicylic acid (aspirin).
Methyl Salicylate Glucuronide: The glucuronide conjugate of methyl salicylate.
Uniqueness: 1-Salicylate Glucuronide is unique due to its specific formation from salicylic acid and its role in the metabolism and excretion of this compound. Its formation is primarily catalyzed by the UDP-glucuronosyltransferase isoform UGT1A9, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(2-carboxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O9/c14-7-8(15)10(12(19)20)22-13(9(7)16)21-6-4-2-1-3-5(6)11(17)18/h1-4,7-10,13-16H,(H,17,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCWDKKMLIQCMR-CDHFTJPESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227737 | |
| Record name | 1-Salicylate glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1-Salicylate glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010313 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7695-70-7 | |
| Record name | Salicylic acid phenolic glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7695-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Salicylate glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007695707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Salicylate glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of finding elevated 1-salicylate glucuronide levels in urine samples of rats exposed to acrylamide?
A: The research papers you provided highlight this compound as a potential novel biomarker for acrylamide exposure in rats. [, ] Both studies observed a statistically significant increase in urinary this compound levels in rats exposed to acrylamide compared to control groups. [, ] While the exact metabolic pathway linking acrylamide exposure to increased this compound remains unclear, it suggests a potential disruption in metabolic processes, possibly related to gut microbiome activity or detoxification mechanisms. Further investigation is needed to understand the specific mechanisms involved and to confirm whether this finding translates to humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






